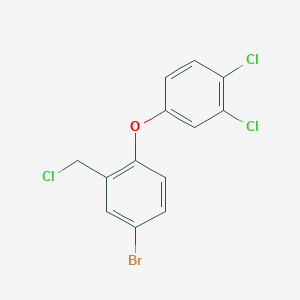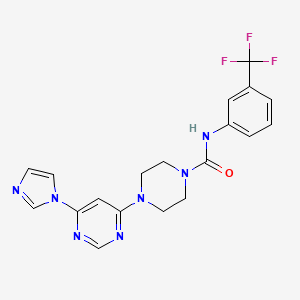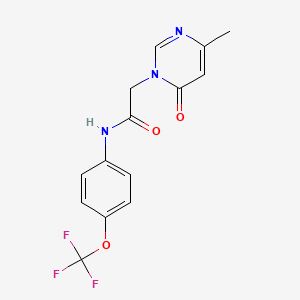
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide and its derivatives have been explored for potential anticancer properties. Al-Sanea et al. (2020) investigated different aryloxy groups attached to the pyrimidine ring in related compounds. One compound exhibited significant cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
The derivatives of the compound have been studied for their antimicrobial properties. Hossan et al. (2012) synthesized a series of derivatives as antimicrobial agents, showing good antibacterial and antifungal activities (Hossan et al., 2012).
Antiasthma Agents
Research on triazolo[1,5-c]pyrimidines, related to the compound , indicates potential use as antiasthma agents. Medwid et al. (1990) found certain derivatives to be active as mediator release inhibitors, leading to further pharmacological study (Medwid et al., 1990).
Radioligand Imaging
Dollé et al. (2008) reported on the synthesis of derivatives as selective radioligands for imaging the translocator protein with positron emission tomography, indicating potential applications in diagnostic imaging (Dollé et al., 2008).
Drug Design and Antitumor Activities
Several studies focus on the design and synthesis of derivatives for antitumor activities. For instance, Jing (2011) synthesized derivatives with potential as analgesic and antipyretic agents, indicating a broad scope of pharmacological application (Jing, 2011).
Antioxidant Activity
The antioxidant potential of related compounds has also been explored. Dhakhda et al. (2021) synthesized a series of derivatives and tested them for antioxidant activity, highlighting the compound's potential in oxidative stress-related conditions (Dhakhda et al., 2021).
Molecular Structure and Drug Likeness Studies
Studies like those by Mary et al. (2020) provide insight into the molecular structure, drug likeness, and potential applications of derivatives in treating conditions like COVID-19 (Mary et al., 2020).
Mechanism of Action
Target of Action
It has been used in the synthesis of polymers and hydrogels, suggesting that its primary role may be in the formation of these materials .
Mode of Action
The compound is involved in the formation of polymers through a reversible addition-fragmentation chain transfer (RAFT) copolymerization process . This process involves the formation of hydrogen bonds, which are crucial for the stability and mechanical strength of the resulting polymer .
Biochemical Pathways
The compound is involved in the RAFT copolymerization process, which is a type of controlled radical polymerization. This process allows for the precise control over the molecular weight of the polymer, and the ability to form complex architectures .
Pharmacokinetics
Given its use in the formation of polymers and hydrogels, it is likely that its bioavailability is influenced by the properties of these materials .
Result of Action
The result of the compound’s action is the formation of polymers with high mechanical strength and thermal stability . These polymers have been used in the fabrication of electrolytes for lithium-metal batteries, demonstrating their potential for use in advanced energy storage applications .
Action Environment
The action of the compound is influenced by environmental factors such as temperature. For example, the RAFT copolymerization process is temperature-dependent, and the resulting polymers exhibit thermo-reversible properties . Additionally, the performance of the lithium-metal batteries fabricated using these polymers can vary depending on the operating temperature .
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-9-6-13(22)20(8-18-9)7-12(21)19-10-2-4-11(5-3-10)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRLLJHOMSFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
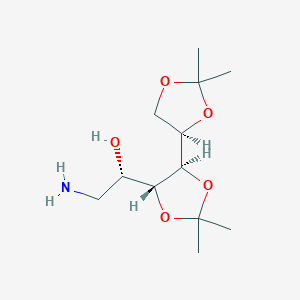
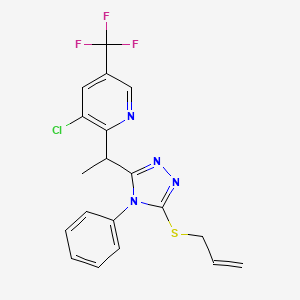

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2436318.png)
![N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2436319.png)
![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)

![Diethyl 5-[[2-[[4-(3-chlorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2436325.png)
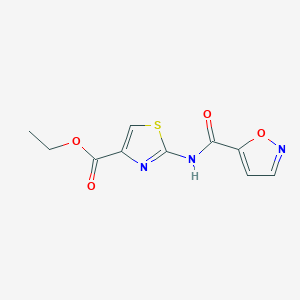
![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2436330.png)
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2436332.png)
